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molecular formula C16H34ClNO B8493543 4-n-Hexyl-1-(5-hydroxypentyl)piperidine hydrochloride CAS No. 61515-66-0

4-n-Hexyl-1-(5-hydroxypentyl)piperidine hydrochloride

Cat. No. B8493543
M. Wt: 291.9 g/mol
InChI Key: CTTFFXANBZQFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235875

Procedure details

Seventeen (17) grams of 4-n-hexylpiperidine, 13 grams of 5-chloropentanol and 11 grams of triethylamine were dissolved in 100 ml. of toluene. The solution is heated in an autoclave for twelve hours at 120°-140° Centigrade. The solution is stirred with 200 ml. of 5-N NaOH. The organic phase is separated, dried, the solvent evaporated and the base distilled at 130°-135° Centigrade/0.01 mm Hg. The yield is 17.5 grams. The hydrochloride is obtained in the usual manner, according to Example 1, and melts at 142°-145° Centigrade.
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
5-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19].C(N(CC)CC)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[ClH:13].[CH2:1]([CH:7]1[CH2:8][CH2:9][N:10]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])[CH2:11][CH2:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:3.4,6.7|

Inputs

Step One
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1CCNCC1
Name
Quantity
13 g
Type
reactant
Smiles
ClCCCCCO
Name
Quantity
11 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
5-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred with 200 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated in an autoclave for twelve hours at 120°-140° Centigrade
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
the base distilled at 130°-135° Centigrade/0.01 mm Hg

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCCCC)C1CCN(CC1)CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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